molecular formula C7H13NO2 B1330551 Methyl 3-(azetidin-1-yl)propanoate CAS No. 502144-09-4

Methyl 3-(azetidin-1-yl)propanoate

Cat. No. B1330551
Key on ui cas rn: 502144-09-4
M. Wt: 143.18 g/mol
InChI Key: RDELIYPIRSMXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428503B2

Procedure details

Methyl acrylate (2.082 mL, 23.12 mmol) was added to a solution of azetidine (1.2 g, 21.02 mmol) in DCM and the resulting solution stirred at ambient temperature, under an inert atmosphere for 16 h. The reaction mixture was evaporated and the crude product purified by FCC, eluted with 25% EtOAc in DCM, to afford the desired material (2.0 g, 66.5%) as a colourless oil. NMR Spectrum: 1H NMR (400 MHz, CDCl3) δ 1.97-2.1 (2H, m), 2.33 (2H, d), 2.67 (2H, d), 3.18 (4H, t), 3.67 (3H, s).
Quantity
2.082 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
66.5%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[NH:7]1[CH2:10][CH2:9][CH2:8]1>C(Cl)Cl>[N:7]1([CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])[CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
2.082 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
1.2 g
Type
reactant
Smiles
N1CCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution stirred at ambient temperature, under an inert atmosphere for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product purified by FCC
WASH
Type
WASH
Details
eluted with 25% EtOAc in DCM

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1(CCC1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 66.5%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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